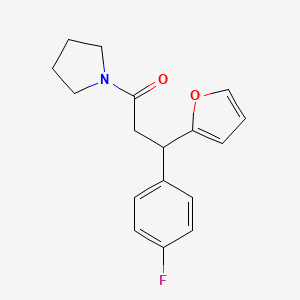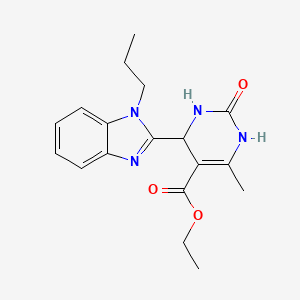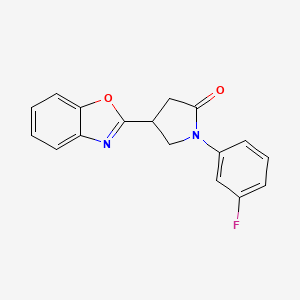
3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The intermediate is then subjected to a Friedel-Crafts acylation reaction with furan-2-carboxylic acid chloride.
- Reaction conditions: Lewis acid catalyst (e.g., aluminum chloride), at low temperatures.
Formation of the Pyrrolidine Ring
- The final step involves the reaction of the intermediate with pyrrolidine in the presence of a base (e.g., sodium hydride) to form the desired product.
- Reaction conditions: Aprotic solvent (e.g., dimethylformamide), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Fluorophenyl Intermediate
- Starting with 4-fluorobenzaldehyde, a Grignard reaction with a suitable organomagnesium reagent can be performed to introduce the desired substituents.
- Reaction conditions: Anhydrous ether as a solvent, under inert atmosphere (e.g., nitrogen or argon).
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
- Common reagents: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.
科学的研究の応用
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design.
Biochemical Studies: Used in studies involving enzyme interactions and inhibition.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The furan and pyrrolidine rings contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 3-(4-Bromophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 3-(4-Methylphenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)propan-1-one enhances its chemical stability and reactivity compared to its chloro, bromo, and methyl analogs.
- Reactivity : The compound exhibits unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom, making it distinct in its chemical behavior.
特性
分子式 |
C17H18FNO2 |
|---|---|
分子量 |
287.33 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-3-(furan-2-yl)-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H18FNO2/c18-14-7-5-13(6-8-14)15(16-4-3-11-21-16)12-17(20)19-9-1-2-10-19/h3-8,11,15H,1-2,9-10,12H2 |
InChIキー |
QKRWAYNFRANIMC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CC(C2=CC=C(C=C2)F)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490424.png)
![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)

![1-(5-bromothiophen-2-yl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11490443.png)
![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)

![1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11490456.png)

![7-(5-Bromo-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490474.png)
![methyl 2-(4-fluorobenzyl)-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11490478.png)
![7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11490481.png)
![1-[(4-Fluorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B11490495.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}benzamide](/img/structure/B11490502.png)
